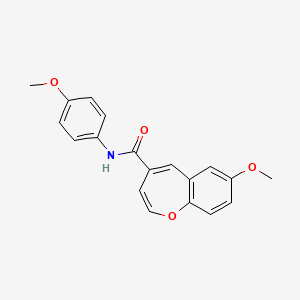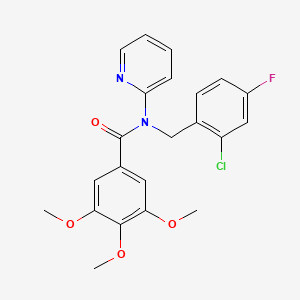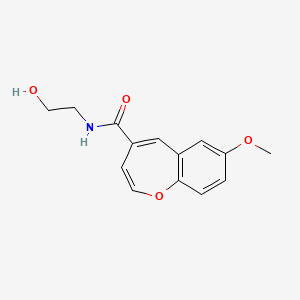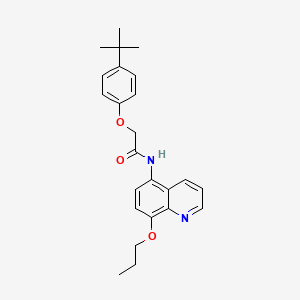
N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a butoxy group at the 8th position and an acetamide group linked to a 4-methylphenoxy moiety. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide typically begins with the preparation of 8-butoxyquinoline and 4-methylphenoxyacetic acid.
Formation of Intermediate: The 8-butoxyquinoline is reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-methylphenoxyacetic acid under specific reaction conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher reaction temperatures, continuous flow reactors, and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology:
Antimicrobial Activity: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Medicine:
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry:
Material Science: this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
N-(8-butoxyquinolin-5-yl)-2-(4-chlorophenoxy)acetamide: Similar structure with a chlorophenoxy group instead of a methylphenoxy group.
N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide: Similar structure with a fluorophenoxy group instead of a methylphenoxy group.
N-(8-butoxyquinolin-5-yl)-2-(4-bromophenoxy)acetamide: Similar structure with a bromophenoxy group instead of a methylphenoxy group.
Uniqueness: N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the 4-methylphenoxy group, which may impart distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-14-26-20-12-11-19(18-6-5-13-23-22(18)20)24-21(25)15-27-17-9-7-16(2)8-10-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,25) |
InChI Key |
CRTZHUHGEMJGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)C)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320008.png)


![2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11320025.png)


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320038.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11320042.png)


![2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11320058.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11320059.png)

![7,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11320065.png)
